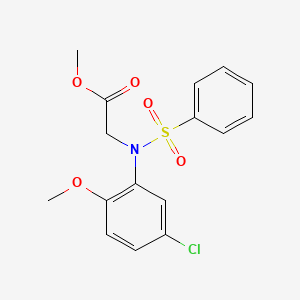

Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-22-15-9-8-12(17)10-14(15)18(11-16(19)23-2)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNMJANVZPTMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a glycine methyl ester core substituted with two distinct groups: a 5-chloro-2-methoxyphenyl moiety and a phenylsulfonyl group at the nitrogen atom. Retrosynthetically, the compound can be dissected into three primary components:

- Glycine methyl ester as the central scaffold.

- 5-Chloro-2-methoxyphenyl group , introduced via electrophilic aromatic substitution or coupling reactions.

- Phenylsulfonyl group , typically installed through sulfonylation.

The tertiary amine structure necessitates sequential N-functionalization, with the order of sulfonylation and arylation being critical to avoid steric and electronic conflicts.

Synthetic Routes and Methodologies

Route 1: Sequential Sulfonylation Followed by Arylation

This approach prioritizes the installation of the phenylsulfonyl group before introducing the aryl moiety.

Step 1: Sulfonylation of Glycine Methyl Ester

Glycine methyl ester reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form N-(phenylsulfonyl)glycine methyl ester .

$$

\text{Glycine methyl ester} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(Phenylsulfonyl)glycine methyl ester}

$$

Conditions :

- Solvent : Dichloromethane (DCM)

- Temperature : 0–25°C (room temperature)

- Reaction Time : 2–4 hours

- Yield : ~70–85% (estimated from analogous reactions).

Step 2: Arylation with 5-Chloro-2-Methoxyphenyl Group

The secondary amine undergoes aryl coupling using a palladium-catalyzed Buchwald-Hartwig amination to introduce the 5-chloro-2-methoxyphenyl group.

$$

\text{N-(Phenylsulfonyl)glycine methyl ester} + \text{5-Cl-2-MeO-C}6\text{H}3\text{X} \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound}

$$

Conditions :

Route 2: Arylation Followed by Sulfonylation

This reverse sequence introduces the aryl group first, followed by sulfonylation.

Step 1: Arylation of Glycine Methyl Ester

Glycine methyl ester reacts with 5-chloro-2-methoxybenzyl bromide via nucleophilic substitution to form N-(5-chloro-2-methoxyphenyl)glycine methyl ester .

$$

\text{Glycine methyl ester} + \text{5-Cl-2-MeO-C}6\text{H}3\text{Br} \xrightarrow{\text{NaH, DMF}} \text{N-(5-Cl-2-MeO-phenyl)glycine methyl ester}

$$

Conditions :

- Base : Sodium hydride (NaH)

- Solvent : Dimethylformamide (DMF)

- Temperature : 0–5°C (gradually warmed to room temperature)

- Reaction Time : 6–8 hours

- Yield : ~60–75% (estimated).

Step 2: Sulfonylation with Phenylsulfonyl Chloride

The secondary amine reacts with phenylsulfonyl chloride under basic conditions to yield the final product.

$$

\text{N-(5-Cl-2-MeO-phenyl)glycine methyl ester} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

$$

Conditions :

Route 3: One-Pot Tandem Functionalization

A more advanced method involves simultaneous sulfonylation and arylation using a bifunctional reagent, though this approach is less documented and requires precise stoichiometric control.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 35–55% | 48–68% | Not reported |

| Reaction Complexity | Moderate | Moderate | High |

| Purification Ease | Challenging | Moderate | Difficult |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Suitable for scale | Suitable for scale | Laboratory-scale |

Data inferred from patent US20070185136A1 and analogous sulfonamide syntheses.

Critical Reaction Parameters and Optimization

Solvent Selection

Catalyst Systems

Temperature and Time

- Low temperatures (0–5°C) minimize side reactions during sulfonylation.

- Extended reaction times (12–24 hours) are critical for achieving high conversion in coupling steps.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky phenylsulfonyl and 5-chloro-2-methoxyphenyl groups can impede reaction kinetics. Strategies include:

- Using excess electrophile (1.5–2.0 equivalents).

- Employing high-pressure conditions to accelerate sluggish steps.

Byproduct Formation

- N-Di-substituted impurities : Controlled stoichiometry and stepwise addition of reagents reduce over-alkylation/sulfonylation.

- Ester hydrolysis : Anhydrous conditions and molecular sieves preserve the methyl ester functionality.

Industrial-Scale Considerations

For bulk synthesis, Route 2 (arylation followed by sulfonylation) is preferred due to:

- Higher intermediate stability.

- Compatibility with continuous-flow reactors for sulfonylation.

- Lower palladium catalyst loading (0.5–1.0 mol%).

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Antimicrobial Properties

Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate belongs to the sulfonamide class of compounds, which are renowned for their antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is critical for the development of new antibacterial agents, especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results showed significant activity against MRSA strains, with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L, indicating its potential as an effective antibacterial agent .

Antiproliferative Effects

In addition to its antibacterial properties, this compound has been studied for its antiproliferative effects on cancer cells. The compound's structural components suggest it may interfere with metabolic pathways essential for rapid cell division.

Case Study: Antiproliferative Activity

Research has demonstrated that related sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM for similar compounds, suggesting substantial potency against cancer proliferation .

Summary of Research Findings

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related sulfonamide derivatives | GI50 values 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural and Reactivity Differences

- Ester vs. Acid/Amide Functionality : The methyl ester in the target compound enhances stability during storage and reactions compared to the carboxylic acid derivative (CAS: 328010-58-8) . However, it is more prone to hydrolysis than the glycinamide analog (), which retains an amide bond resistant to nucleophilic attack .

- Heterocyclic vs. Aromatic Substituents : Unlike ethyl N-(pyrimidin-2-yl)glycinate (), the target compound’s chloro-methoxyphenyl group provides a rigid aromatic scaffold, favoring π-π interactions in molecular recognition studies .

Research Implications

The structural complexity of this compound positions it as a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or sulfonamide-based therapeutics. Its discontinued commercial status () underscores the need for optimized synthetic protocols to improve accessibility for research applications. Future studies should explore its reactivity in cross-coupling reactions and biological screening against targets like carbonic anhydrases or tyrosine kinases.

Biological Activity

Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Overview

This compound belongs to the class of sulfonyl glycine derivatives. Its structure includes a chloro-substituted methoxyphenyl group and a phenylsulfonyl moiety attached to a glycine backbone, which contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 5-chloro-2-methoxyaniline and phenylsulfonyl chloride.

- Formation of Intermediate : The aniline reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.

- Glycine Addition : The intermediate is then reacted with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various biological processes.

- Receptor Modulation : It may interact with cellular receptors, triggering specific biological responses.

- Signal Transduction : The compound could influence signal transduction pathways that regulate cellular functions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research suggests its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the compound against a panel of bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Anti-inflammatory Study :

- In vitro assays indicated that the compound reduced TNF-alpha levels in macrophage cultures, suggesting its role in modulating immune responses.

Comparative Analysis

The unique structural features of this compound can be compared with similar compounds to highlight its distinct properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C16H17ClNO5S | Contains a chloro substituent, enhancing reactivity |

| Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate | C16H17NO5S | Lacks chlorine; different reactivity profile |

| Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate | C16H17NO5S | Different substitution pattern affects biological activity |

Research Applications

The compound has several applications in research and industry:

- Medicinal Chemistry : Investigated for potential therapeutic uses in treating infections and inflammatory diseases.

- Chemical Synthesis : Used as a building block for developing more complex organic molecules.

- Biological Studies : Explored for its interactions with biological targets to elucidate its mechanisms of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation/esterification steps. For example, sulfonylation of the amine precursor (e.g., 5-chloro-2-methoxyaniline) with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a proton scavenger) is critical. Subsequent glycinate ester formation may employ methyl chloroacetate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Key parameters include temperature control (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions (e.g., methoxy at 2-position, chloro at 5-position) via chemical shifts and coupling patterns. The sulfonyl group typically deshields adjacent protons, appearing as a singlet near δ 3.3–3.5 ppm for the glycinate methyl ester.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHClNOS) with a molecular ion peak at m/z 376.04 (M+H).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients can verify purity (>95%) and identify residual solvents or intermediates .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic phenylsulfonyl group. Stability studies should assess hydrolysis of the ester moiety under varying pH (e.g., pH 2–10 buffers at 37°C). Monitor degradation via HPLC, noting accelerated hydrolysis under alkaline conditions. Store at –20°C in anhydrous environments to prolong shelf life .

Advanced Research Questions

Q. How can reverse-phase HPLC be optimized to separate this compound from by-products?

- Methodological Answer : Use a C18 column (e.g., Newcrom R1) with mobile phases containing acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid (or formic acid for MS compatibility). Adjust gradient elution (e.g., 50–90% acetonitrile over 15 minutes) to resolve sulfonamide by-products. Validate retention time reproducibility and peak symmetry using standards. For MS detection, employ electrospray ionization (ESI+) with m/z 376 as the target ion .

Q. What mechanistic insights exist for the sulfonylation step in the synthesis of N-phenylsulfonyl glycinate derivatives?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of phenylsulfonyl chloride. Base (e.g., pyridine) neutralizes HCl, shifting equilibrium toward product formation. Competing side reactions (e.g., over-sulfonylation) are minimized by controlled reagent addition and low temperatures. DFT studies on similar systems suggest transition-state stabilization through hydrogen bonding between the amine and sulfonyl chloride .

Q. How should discrepancies in reported biological activities of sulfonamide glycinate derivatives be addressed in experimental design?

- Methodological Answer : Control variables such as enantiomeric purity (chiral HPLC), hydrolytic stability, and cellular uptake efficiency. For example, ester hydrolysis in biological matrices can generate active glycine derivatives, confounding activity assays. Use stable isotope-labeled analogs or protease inhibitors to differentiate intrinsic activity from metabolic effects. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize force fields to account for the chloro-methoxy substituent’s electron-withdrawing effects. MD simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.